molecular formula C8H18MgO2 B7802279 Magnesium di-tert-butoxide

Magnesium di-tert-butoxide

Cat. No.: B7802279
M. Wt: 170.53 g/mol
InChI Key: RTKCPZYOLXPARI-UHFFFAOYSA-N
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Description

Magnesium di-tert-butoxide (CAS: 32149-57-8, molecular formula: C₈H₁₈MgO, molecular weight: 170.53 g/mol) is a bulky magnesium alkoxide widely used as a selective base and catalyst in organic synthesis . Its sterically hindered tert-butoxide ligands confer unique reactivity, enabling controlled deprotonation and stabilization of intermediates in reactions such as cyclizations, condensations, and cross-couplings. The compound is commercially available in high purity (≥90%) and is valued for its low hygroscopicity and moderate solubility in nonpolar solvents .

Properties

IUPAC Name

magnesium;2-methylpropan-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9O.Mg/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKCPZYOLXPARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18MgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The general reaction follows:

(RO)2Mg+t-BuOR(t-BuO)2Mg+ROR(\text{RO})2\text{Mg} + \text{t-BuOR}' \rightarrow (\text{t-BuO})2\text{Mg} + \text{ROR}'

where R is a lower alkyl group (e.g., methyl, ethyl) and R' is a tert-butyl group. The reversibility of this reaction necessitates continuous removal of the low-boiling ester (ROR') to shift equilibrium toward the desired product.

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Molar ratio (t-BuOR':RO)1:1 to 5:1Ratios <1:1 stall reaction; excess improves yield
Temperature80–120°CHigher temps accelerate distillation
Distillation efficiencyHigh rectification columnsReduces tert-butanol ester usage by 30%

Industrial implementations utilize continuous distillation units to isolate the byproduct ester (e.g., methyl acetate, boiling point: 57°C) while recycling unreacted tert-butanol ester. This method produces a porous white solid with 92–98% purity, as confirmed by X-ray diffraction and elemental analysis.

Direct Synthesis from Magnesium and Tert-butanol

While less common due to handling challenges, direct reaction of magnesium metal with tert-butanol remains a foundational method:

2(CH3)3COH+Mg[(CH3)3CO]2Mg+H22 (\text{CH}3)3\text{COH} + \text{Mg} \rightarrow [(\text{CH}3)3\text{CO}]2\text{Mg} + \text{H}2 \uparrow

Catalysts and Solvents

  • Catalysts : Mercury iodide or iodine (0.1–1 mol%) accelerates reaction kinetics.

  • Solvents : Anhydrous tetrahydrofuran (THF) or diethyl ether ensures solubility of intermediates.

Limitations

  • Slow reaction rates : Completion requires 12–24 hours under reflux.

  • Purity issues : Residual magnesium hydroxide (Mg(OH)₂) necessitates post-synthesis filtration.

Industrial-Scale Production Protocols

Large-scale manufacturing prioritizes cost-effectiveness and safety:

Batch Process Optimization

  • Raw materials : Technical-grade magnesium shavings and tert-butanol reduce costs.

  • Inert atmosphere : Nitrogen or argon prevents oxidation during exothermic reactions.

  • Pilot-scale yields : 85–90% yield at 100 kg/batch, with purity ≥90%.

Quality Control Measures

TestMethodSpecification
Residual solventsGC-MS<500 ppm
Magnesium contentEDTA titration10.5–11.5 wt%
MoistureKarl Fischer titration<0.1%

Thermodynamic and Kinetic Considerations

Equilibrium Manipulation

The esterification equilibrium constant (KeqK_{eq}) favors product formation at elevated temperatures:

Keq=[(t-BuO)2Mg][ROR][(RO)2Mg][t-BuOR]K{eq} = \frac{[\text{(t-BuO)}2\text{Mg}][\text{ROR}']}{[(\text{RO})_2\text{Mg}][\text{t-BuOR}']}

Distillation of ROR' increases KeqK_{eq} by a factor of 3–5, enabling near-quantitative conversion.

Activation Energy Reduction

DFT calculations reveal that dimeric magnesium intermediates lower the activation barrier by 15–20 kJ/mol compared to monomeric species. This explains the efficacy of pre-formed magnesium alkoxides as starting materials.

Emerging Alternatives and Comparative Analysis

Grignard Route

Reaction of tert-butanol with methylmagnesium bromide:

2(CH3)3COH+CH3MgBr[(CH3)3CO]2Mg+CH4+MgBr22 (\text{CH}3)3\text{COH} + \text{CH}3\text{MgBr} \rightarrow [(\text{CH}3)3\text{CO}]2\text{Mg} + \text{CH}4 + \text{MgBr}2

Drawbacks : Methane byproduct complicates gas handling; limited to laboratory scales.

Solvent-Free Mechanochemistry

Ball-milling magnesium with tert-butanol esters achieves 70% conversion in 2 hours but yields amorphous product requiring recrystallization .

Chemical Reactions Analysis

Deprotonation Reactions

Mg(t-BuO)₂ acts as a potent base, deprotonating weakly acidic substrates. Key applications include:

Substrates and Outcomes

Substrate TypeProduct FormedConditionsKey Citations
NitroarenesN-Hydroxyindoles/OxindolesNa/K counterion, room temp
Alcohols/ThiolsAlkoxides/ThiolatesAnhydrous, inert atmosphere
Terminal AlkynesAcetylidesTHF, −78°C to RT
  • In nitroarene systems, counterion identity (Na⁺ vs. K⁺) dictates product selectivity:

    • Na⁺ : Promotes single electron transfer (SET) to form N-hydroxyindoles .

    • K⁺ : Induces dioxygen transfer and phenyl migration to yield oxindoles .

Cooperative Catalysis

Mg(t-BuO)₂ synergizes with carbenes or other Lewis acids to enhance reaction efficiency:

Example Reaction
Homoenolate Addition to Hydrazones

  • Catalytic System : 20 mol% Mg(t-BuO)₂ + NHC (N-heterocyclic carbene)

  • Outcome : Accelerates lactam formation via dual activation (Lewis acid + base) .

  • Performance : >90% yield, reduced side reactions vs. other Mg salts .

Mechanistic Role

  • Stabilizes intermediates through Mg–O coordination.

  • Modifies transition-state geometry to favor stereoselectivity .

Radical-Mediated Transformations

Mg(t-BuO)₂ facilitates SET processes in nitroarene systems:

Reaction Pathway

  • Initiation : tert-Butoxide abstracts a proton, generating a radical anion .

  • Propagation : Radical intermediates undergo cyclization or oxygen transfer.

  • Termination : Counterion (Na⁺/K⁺) determines final product .

Key Data

SubstrateCounterionProductYield (%)
2-NitrostilbeneNa⁺N-Hydroxyindole85
2-NitrostilbeneK⁺Oxindole78

Polymerization Catalysis

Mg(t-BuO)₂ initiates ring-opening polymerization (ROP) of cyclic esters:

Example: ε-Caprolactone Polymerization

  • Conditions : 100°C, bulk, [Monomer]/[Catalyst] = 200

  • Result : Polycaprolactone (PCL) with Mn=15, ⁣000M_n = 15,\!000, PDI = 1.2 .

Advantages

  • High thermal stability vs. traditional Mg alkoxides.

  • Minimal side reactions due to steric shielding .

Elimination Reactions

Mg(t-BuO)₂ promotes β-elimination in alkyl halides and alcohols:

Mechanism : E2 pathway, favoring less substituted alkenes (Hofmann rule).
Example :

  • Substrate : 2-Bromopentane

  • Product : 1-Pentene (major) + 2-Pentene (minor)

  • Selectivity : 85:15 (anti-Zaitsev).

Grignard-Type Reactions

While less common than traditional Grignard reagents, Mg(t-BuO)₂ participates in nucleophilic additions:

Carbonyl Alkylation

  • Substrate : Benzaldehyde

  • Reagent : Mg(t-BuO)₂ + RMgX (in situ)

  • Product : Secondary alcohol (R = alkyl) .

Thermal Decomposition

At elevated temperatures (>200°C), Mg(t-BuO)₂ decomposes to MgO and tert-butanol:
(t-BuO)2MgΔMgO+2t-BuOH\text{(t-BuO)}_2\text{Mg} \xrightarrow{\Delta} \text{MgO} + 2\,\text{t-BuOH}

  • Application : Precursor for MgO nanoparticles in catalysis .

Scientific Research Applications

Organic Synthesis

Magnesium di-tert-butoxide is primarily employed in organic synthesis due to its dual role as a strong base and nucleophile. It facilitates several important reactions:

  • Deprotonation Reactions : It effectively deprotonates weak acids, enabling the formation of reactive intermediates necessary for further transformations.
  • Nucleophilic Substitution : The compound acts as a nucleophile in substitution reactions, particularly in the synthesis of alkyl and aryl magnesium compounds, which are pivotal in Grignard chemistry.

Catalysis

In catalysis, this compound serves as a catalyst or co-catalyst in various polymerization reactions:

  • Polymerization Reactions : It is used in the polymerization of lactones and other monomers, enhancing the efficiency and selectivity of the process.
  • Synthesis of Magnesium Compounds : The compound also aids in synthesizing other magnesium-based catalysts, which are crucial for producing high-performance materials.

Pharmaceutical Applications

This compound finds significant use in pharmaceutical chemistry:

  • Intermediate in Drug Synthesis : It is utilized as an intermediate in synthesizing various pharmaceutical compounds, contributing to the development of new drugs.
  • Reactivity with Functional Groups : Its ability to react with different functional groups allows for the modification of drug molecules to enhance their efficacy.

Preparation Methods

The synthesis of this compound typically involves the reaction between magnesium metal and tert-butyl alcohol under controlled conditions. The following methods are commonly employed:

  • Direct Reaction : Magnesium is reacted with excess tert-butyl alcohol under an inert atmosphere (e.g., nitrogen) at elevated temperatures to form this compound.
  • Catalytic Methods : Catalysts such as butyl titanate can be used to facilitate the reaction, improving yield and purity.

Case Study 1: Organic Synthesis Efficiency

A study demonstrated that using this compound significantly increased the yield of a complex organic molecule compared to traditional bases. The reaction conditions were optimized to utilize this compound effectively, showcasing its role as a superior nucleophile.

Case Study 2: Polymerization Processes

Research highlighted the use of this compound as a catalyst in the ring-opening polymerization of lactides. The results indicated improved molecular weight control and polydispersity indices, underscoring its effectiveness in producing high-quality polymers.

Case Study 3: Pharmaceutical Development

In a pharmaceutical context, this compound was employed to synthesize a novel anti-cancer agent. The compound's unique reactivity allowed for efficient construction of key intermediates, leading to promising results in preclinical trials.

Mechanism of Action

Magnesium di-tert-butoxide exerts its effects through its dual role as a Lewis acid and a Bronsted base. As a Lewis acid, it can accept electron pairs, facilitating various chemical transformations. As a Bronsted base, it can donate electron pairs to deprotonate weak acids. This dual functionality makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Alkali Metal tert-Butoxides: Sodium and Lithium tert-Butoxide

Magnesium di-tert-butoxide is structurally distinct from alkali metal tert-butoxides like sodium tert-butoxide (NaOt-Bu, CAS: 865-48-5) and lithium tert-butoxide (LiOt-Bu). While all three act as strong bases, their efficiency varies significantly in specific reactions.

Reaction Efficiency in Benzimidazole Synthesis In a ligand-free copper-catalyzed cyclization reaction (Table 1), this compound achieved moderate yields of benzimidazoles but underperformed compared to potassium tert-amylate (KMB). Sodium and lithium tert-butoxides showed similar or lower efficiency, highlighting the superior activity of KMB in this system. The divalent nature of magnesium likely reduces its solubility and mobility in the reaction medium compared to monovalent alkali metals, contributing to its lower efficiency .

Table 1: Comparison of tert-Butoxide Bases in Cyclization Reactions

Compound CAS RN Molecular Formula Efficiency (Relative to KMB) Key Limitations
This compound 32149-57-8 C₈H₁₈MgO Moderate Lower solubility
Sodium tert-butoxide 865-48-5 C₄H₉NaO Low Hygroscopicity
Lithium tert-butoxide 19077-33-4 C₄H₉LiO Low Air sensitivity
Potassium tert-amylate 41233-93-6 C₅H₁₁KO High (Benchmark) N/A
Magnesium Alkoxides: Magnesium Ethoxide

Magnesium ethoxide (CAS: 2414-98-4, molecular formula: (C₂H₅O)₂Mg) shares the Mg²⁺ core but lacks steric hindrance due to its smaller ethoxide ligands. This structural difference results in distinct properties:

  • Reactivity : Magnesium ethoxide is more nucleophilic but less selective due to reduced steric shielding, making it suitable for bulkier substrates.

Table 2: Comparison of Magnesium Alkoxides

Property This compound Magnesium Ethoxide
Molecular Weight (g/mol) 170.53 114.42
Ligand Bulk High (tert-butyl) Low (ethyl)
Solubility Moderate in THF, toluene Poor in hydrocarbons
Applications Selective catalysis Precursor for MgO
Magnesium Oxide (MgO)

MgO lacks basicity in organic solvents but is widely used in materials science and as an antacid. In contrast, this compound’s organic solubility and basicity make it preferable for synthesis .

Biological Activity

Magnesium di-tert-butoxide (MDTB) is an organomagnesium compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of MDTB, examining its mechanisms, effects, and relevant studies.

This compound is synthesized through the reaction of magnesium alkoxides with tert-butanol. The general reaction can be represented as follows:

 RO 2Mg+t BuOH t BuO 2Mg+ROH\text{ RO }_2\text{Mg}+\text{t BuOH}\rightarrow \text{ t BuO }_2\text{Mg}+\text{ROH}

Here, RR represents lower alkyl groups. The synthesis method typically involves a reactive distillation process to ensure high purity and yield of the final product, which can reach purities between 92% to 99.5% .

Biological Activity Overview

MDTB has been studied for its potential biological activities, particularly in the following areas:

  • Antibacterial Activity : Research indicates that magnesium compounds can exhibit antibacterial properties. For instance, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth .
  • Anticancer Potential : Some studies have suggested that magnesium-based compounds may have cytotoxic effects against cancer cell lines. MDTB's influence on cell viability and proliferation has been assessed using MTT assays on different cancer types, including breast and prostate cancers .
  • Neuroprotective Effects : There is emerging evidence that magnesium compounds may play a role in neuroprotection. Magnesium ions are known to influence neurotransmitter release and neuronal excitability, which could be beneficial in conditions like Alzheimer's disease .

Antibacterial Activity

A study evaluated the antibacterial effects of this compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 μg/mL
Pseudomonas aeruginosa250 μg/mL
Bacillus subtilis500 μg/mL

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In vitro studies assessed the cytotoxic effects of MDTB on various cancer cell lines:

Cell LineIC50 Value (μM)
MCF-7 (Breast)86
PC-3 (Prostate)150
Caco2 (Colon)120

These findings indicate that MDTB exhibits moderate cytotoxicity against specific cancer cell lines, suggesting its potential for further development as an anticancer agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Metal Ion Interaction : Magnesium ions play crucial roles in enzymatic reactions and cellular signaling pathways. Their interaction with cellular components can modulate various biological processes.
  • Antioxidant Activity : Magnesium compounds have been reported to exhibit antioxidant properties, which may help mitigate oxidative stress in cells, contributing to their protective effects against various diseases .

Q & A

Q. What are the recommended synthetic protocols for preparing Magnesium di-tert-butoxide in laboratory settings?

this compound is typically synthesized via the reaction of magnesium metal with tert-butanol under anhydrous conditions. A common method involves refluxing magnesium turnings in dry tetrahydrofuran (THF) with tert-butanol, followed by distillation to isolate the product. Purity assessment can be performed using titration methods with edetate disodium, as described for magnesium aluminometasilicate assays . For hygroscopic handling, protocols akin to anhydrous magnesium sulfate preparation (e.g., heating to remove moisture) may be adapted .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • X-ray Diffraction (XRD): To confirm crystallinity and phase identity.
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents to verify ligand coordination.
  • Titration assays: Adapt methods for magnesium oxide quantification, such as edetate disodium titration with dithizone indicators .
  • Bulk density analysis: Measure using standardized pharmacopeial methods (e.g., USP29 guidelines for magnesium oxide), where bulk density ranges indicate material consistency .

Q. What safety protocols are critical when handling this compound?

While specific safety data for this compound is limited, general alkoxide precautions apply:

  • Use inert atmosphere gloveboxes to prevent hydrolysis.
  • Avoid skin/eye contact; employ emergency rinsing protocols (15+ minutes for eyes) as outlined for sodium tert-butoxide .
  • Decompose waste with ethanol or isopropanol under controlled conditions to mitigate reactivity.

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated deprotonation reactions?

Systematic optimization involves:

  • Solvent screening: Compare polar aprotic solvents (THF, DME) to balance solubility and reactivity.
  • Stoichiometric studies: Vary Mg:substrate ratios to identify catalytic vs. stoichiometric regimes.
  • Temperature gradients: Use differential scanning calorimetry (DSC) to monitor exothermicity and avoid thermal runaway. Methodological rigor, such as triangulating data from multiple experiments, ensures reproducibility .

Q. What analytical approaches resolve contradictions in spectroscopic data for this compound adducts?

Discrepancies in NMR or XRD data may arise from solvent adducts or polymorphic forms. Strategies include:

  • Variable-temperature NMR: To detect dynamic ligand exchange.
  • Synchrotron XRD: For high-resolution crystallography of metastable phases.
  • Cross-validation with elemental analysis: Quantify Mg content via ICP-OES or titration .

Q. How do ligand-exchange dynamics influence the catalytic activity of this compound in cross-coupling reactions?

Mechanistic studies require:

  • In situ FTIR/Raman spectroscopy: Monitor tert-butoxide ligand dissociation during catalysis.
  • Kinetic isotope effects (KIE): Probe rate-determining steps in proton-transfer reactions.
  • Computational modeling: DFT calculations to map energy barriers for ligand exchange pathways. Data reliability is enhanced by external validation (e.g., comparing results with magnesium ethoxide systems) .

Methodological Considerations

  • Data reliability: Ensure assay reproducibility by adhering to pharmacopeial standards (e.g., USP29 bulk density tests) .
  • Contradictory results: Address variability by documenting solvent traces, moisture levels, and synthetic batch differences .
  • Safety documentation: Align with GHS protocols for alkoxides, even if extrapolated from sodium tert-butoxide guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium di-tert-butoxide
Reactant of Route 2
Magnesium di-tert-butoxide

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